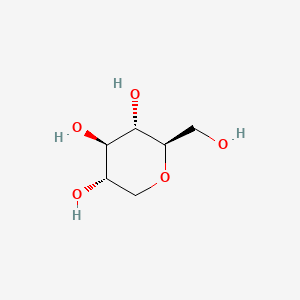![molecular formula C19H25N3OS B7820620 N-(4-butoxyphenyl)-N'-[4-(dimethylamino)phenyl]carbamimidothioic acid](/img/structure/B7820620.png)
N-(4-butoxyphenyl)-N'-[4-(dimethylamino)phenyl]carbamimidothioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “N-(4-butoxyphenyl)-N'-[4-(dimethylamino)phenyl]carbamimidothioic acid” is known as copper(2+) bis(quinolin-8-olate). It is a coordination complex where copper is coordinated to two quinolin-8-olate ligands. This compound is notable for its applications in various fields, including organic synthesis, metal ion detection, and as a fluorescent probe.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper(2+) bis(quinolin-8-olate) can be synthesized through the reaction of copper(II) salts with quinolin-8-ol in an appropriate solvent. The reaction typically involves the following steps:
- Dissolving copper(II) sulfate or copper(II) chloride in water or ethanol.
- Adding quinolin-8-ol to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures.
- Filtering and washing the precipitate to obtain the pure compound.
Industrial Production Methods
Industrial production of copper(2+) bis(quinolin-8-olate) follows similar synthetic routes but on a larger scale. The process involves:
- Using large reactors to mix copper(II) salts and quinolin-8-ol.
- Controlling the reaction conditions such as temperature, pH, and solvent concentration to optimize yield.
- Employing filtration and purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Copper(2+) bis(quinolin-8-olate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(III) complexes.
Reduction: It can be reduced to copper(I) complexes.
Substitution: The quinolin-8-olate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as phosphines or amines in the presence of a base.
Major Products Formed
Oxidation: Copper(III) complexes.
Reduction: Copper(I) complexes.
Substitution: New coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Copper(2+) bis(quinolin-8-olate) has numerous applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis reactions.
Biology: Functions as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Employed in metal ion detection and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism by which copper(2+) bis(quinolin-8-olate) exerts its effects involves its ability to coordinate with metal ions and organic molecules. The compound’s molecular targets include metal ions and specific biological molecules. The pathways involved in its action include:
Coordination Chemistry: Formation of stable complexes with metal ions.
Fluorescence: Interaction with biological molecules leading to fluorescence emission.
Vergleich Mit ähnlichen Verbindungen
Copper(2+) bis(quinolin-8-olate) can be compared with other similar compounds such as:
Copper(2+) bis(2-pyridylmethylamine): Similar coordination properties but different ligands.
Copper(2+) bis(1,10-phenanthroline): Another coordination complex with distinct ligands.
Uniqueness
Copper(2+) bis(quinolin-8-olate) is unique due to its specific ligands, which confer distinct fluorescence properties and coordination chemistry. This makes it particularly useful in applications requiring fluorescence detection and metal ion coordination.
Eigenschaften
IUPAC Name |
N-(4-butoxyphenyl)-N'-[4-(dimethylamino)phenyl]carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-4-5-14-23-18-12-8-16(9-13-18)21-19(24)20-15-6-10-17(11-7-15)22(2)3/h6-13H,4-5,14H2,1-3H3,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCBKPOKWDDOOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)N(C)C)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)N(C)C)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














